Ethyl 2-(methyl(phenyl)amino)propionate

Description

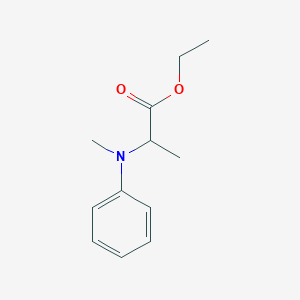

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(N-methylanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-15-12(14)10(2)13(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAVXCLGNKBHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325807 | |

| Record name | Ethyl N-methyl-N-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16955-08-1 | |

| Record name | NSC518808 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-methyl-N-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design

Direct Synthesis Approaches to Ethyl 2-(methyl(phenyl)amino)propionate

Direct synthesis routes offer a straightforward approach to the target molecule, typically involving fewer steps. These methods include the direct esterification of the corresponding carboxylic acid and the N-alkylation or N-arylation of an appropriate amine precursor.

One of the most fundamental and direct methods for synthesizing this compound is the esterification of 2-(methyl(phenyl)amino)propanoic acid. This reaction typically involves treating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Commonly used catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as well as solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15). nih.gov Another effective method involves the use of trimethylchlorosilane (TMSCl) in methanol, which generates HCl in situ and facilitates the reaction at room temperature, offering a milder alternative to traditional methods. nih.gov

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants and catalyst. ceon.rs For instance, increasing the temperature generally accelerates the rate of esterification. ceon.rs Using an excess of the alcohol (ethanol) can also shift the reaction equilibrium towards the product side, thereby increasing the yield. ceon.rs

| Parameter | Condition | Effect on Yield | Reference |

| Catalyst | Sulfuric Acid (H₂SO₄) | High | ceon.rs |

| Trimethylchlorosilane (TMSCl) | Good to Excellent | nih.gov | |

| Alcohol | Ethanol | Reactant | ceon.rs |

| Temperature | 35-65°C | Increased temperature increases rate and yield | ceon.rs |

| Reactant Ratio | Excess Ethanol | Shifts equilibrium, increasing yield | ceon.rs |

This table summarizes optimized conditions for the esterification of propanoic acid derivatives.

The introduction of the methyl and phenyl groups onto the nitrogen atom can be achieved through N-alkylation and N-arylation strategies. A plausible synthetic route could start from ethyl 2-aminopropanoate. The introduction of the phenyl group can be accomplished via N-arylation, followed by N-methylation to introduce the methyl group.

However, direct alkylation of amines can sometimes lead to multiple alkylations, as the product amine can be more reactive than the starting material. almerja.com To circumvent this, strategies involving reductive amination can be employed. This would involve the reaction of ethyl 2-aminopropanoate with benzaldehyde (B42025) to form an imine, which is then reduced and subsequently methylated. Alternatively, starting with ethyl 2-(phenylamino)propanoate, the secondary amine can be selectively methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate. The increased steric hindrance around the nitrogen atom after the introduction of the phenyl group may help to prevent over-methylation. almerja.com

Indirect Synthetic Pathways via Advanced Precursors and Key Intermediates

Indirect synthetic routes provide alternative and sometimes more efficient ways to construct the target molecule, especially when direct methods are challenging. These pathways often involve the use of advanced precursors, multicomponent reactions, and strategic functional group interconversions.

The synthesis can commence from readily available substituted propanoic acid derivatives. For example, ethyl 2-bromopropanoate (B1255678) can serve as a key starting material. The synthesis would proceed via a nucleophilic substitution reaction where the bromine atom is displaced by N-methylaniline. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Reaction Scheme: Ethyl 2-bromopropanoate + N-methylaniline → this compound + HBr

The choice of base and solvent is crucial for the success of this reaction, with common choices including potassium carbonate or triethylamine (B128534) in a polar aprotic solvent like acetonitrile (B52724) or DMF.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach. mdpi.com A potential MCR for a related structure, ethyl 4-phenyl-4-oxo-2-(1-phenylethylamino)butanoate, involves the reaction of acetophenone, ethyl glyoxylate, and (S)-phenethylamine in the presence of a catalyst. google.com

A similar strategy, such as a Mannich-type reaction, could be envisioned for the synthesis of β-amino esters. organic-chemistry.org While not a direct route to the specific alpha-amino ester target, these reactions highlight the power of MCRs in rapidly building molecular complexity. For instance, a three-component reaction of an aldehyde, an amine, and a silyl (B83357) ketene (B1206846) acetal (B89532) can efficiently produce β-amino esters. organic-chemistry.org

| Reaction Type | Reactants | Product Type | Reference |

| Mannich-type | Aldehyde, Amine, Silyl Ketene Acetal | β-Amino Ester | organic-chemistry.org |

| Michael Addition | Aromatic Amine, Acrylate | β-Amino Acid Ester | mdpi.com |

| Three-component | Acetophenone, Ethyl glyoxylate, Phenethylamine | Substituted Butanoate | google.com |

This table illustrates various multicomponent reactions used in the synthesis of amino esters.

Functional Group Interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.mescribd.com They play a critical role when direct synthesis is problematic. almerja.com In the context of synthesizing this compound, FGIs can be used to introduce the amine functionality indirectly.

One common strategy is the reduction of an amide. almerja.comscribd.com For example, one could first synthesize N-methyl-N-phenyl-2-oxopropanamide and then reduce the ketone to a hydroxyl group, followed by conversion of the hydroxyl to a leaving group and subsequent reduction. A more direct FGI approach involves the reductive amination of a keto-ester precursor, such as ethyl pyruvate. The keto group can be reacted with N-methylaniline to form an enamine or iminium ion intermediate, which is then reduced in situ using a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to yield the final product. almerja.com This method avoids the potential for over-alkylation associated with direct N-alkylation of primary amines. almerja.com

Another FGI strategy involves the use of azides. An azide (B81097) group can be introduced via nucleophilic substitution on a suitable precursor (e.g., ethyl 2-bromopropanoate) and then reduced to the primary amine. ub.edu This primary amine can then be subjected to N-arylation and N-methylation.

Asymmetric and Enantioselective Synthesis of Chiral this compound

The asymmetric synthesis of chiral α-amino esters, including this compound, is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals to materials science. The primary challenge lies in controlling the stereochemistry at the α-carbon.

Chiral Catalyst Systems and Ligand Design for Stereocontrol

The direct enantioselective synthesis of N-aryl-N-alkyl amino esters often relies on transition metal catalysis in conjunction with chiral ligands or the use of chiral organocatalysts. While a specific documented synthesis for this compound using a particular chiral catalyst system is not prevalent in readily available literature, the synthesis of structurally related α-amino esters provides a strong basis for potential catalytic systems.

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations, including the synthesis of chiral amines. researchgate.netnih.gov These catalysts can activate imines towards nucleophilic attack, and the chiral environment of the catalyst directs the approach of the nucleophile to one face of the imine, thereby inducing enantioselectivity. For the synthesis of N-substituted α-amino esters, a potential route involves the asymmetric amination of α-ketoesters.

Rhodium-catalyzed asymmetric amination represents another promising avenue. The design of chiral ligands for rhodium is crucial for achieving high enantioselectivity. wayne.eduacs.org For instance, chiral diene-ligated rhodium catalysts have been effectively used in the asymmetric allylic amination of tertiary allylic trichloroacetimidates with secondary amines, affording products with high enantiomeric excess. wayne.edu

Table 1: Examples of Chiral Catalyst Systems in Asymmetric Amine Synthesis

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Phosphoric Acid | Addition to Imines | Chiral N,S-acetals | Excellent |

| Rhodium / Chiral Diene Ligand | Allylic Amination | α-Tertiary Amines | Up to 99% |

Diastereoselective Control in Carbon-Carbon and Carbon-Heteroatom Bond Formations

Achieving diastereoselective control is critical when the target molecule contains more than one stereocenter. For compounds like this compound, which has one stereocenter, this section's principles apply to synthetic routes that may involve the formation of a new stereocenter in a molecule that already contains one.

Carbon-Carbon Bond Formation: Diastereoselective alkylation of enolates derived from chiral precursors is a classic strategy. For instance, the alkylation of dianions of chiral amides derived from β-alanine has been shown to proceed with good diastereoselectivity. scielo.br Similarly, the diastereoselective protonation of chiral lactam enolates derived from (R)-phenylglycinol has been reported to occur with high diastereoselectivity. nih.gov

Carbon-Heteroatom Bond Formation: The diastereoselective conjugate addition (Michael addition) of amines to chiral α,β-unsaturated esters is a powerful method for creating new C-N bonds with stereocontrol. The use of chiral auxiliaries on the ester or the amine can effectively control the facial selectivity of the addition. For example, the addition of nitrogen nucleophiles to chiral bicyclic dehydroalanines has been shown to be highly diastereoselective. rsc.org

Enzymatic Biocatalytic Approaches for Enantiopure Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for obtaining enantiopure compounds. Lipases are a particularly versatile class of enzymes for the kinetic resolution of racemic esters.

The kinetic resolution of racemic N-substituted α-amino esters using Candida antarctica lipase (B570770) B (CAL-B) is a well-established and efficient method. rsc.orgnih.govmdpi.com In this process, the enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer of the racemic ester, leaving the unreacted enantiomer in high enantiomeric excess. The efficiency of the resolution is often dependent on the acylating agent and the reaction medium. mdpi.com For instance, the resolution of racemic indanyl acetate, a drug intermediate, was found to be challenging with the commercial immobilized CAL-B (Novozyme 435), but immobilization on different supports significantly altered its performance. nih.gov

Imine reductases (IREDs) also present a powerful biocatalytic tool for the asymmetric synthesis of N-substituted α-amino esters via the reductive amination of α-ketoesters. nih.gov This approach allows for the direct synthesis of the desired enantiomer with high conversion and excellent enantioselectivity. nih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of Amino Esters

| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Racemic N-substituted α-amino esters | Hydrolysis/Acylation | High |

| Pseudomonas fluorescens Lipase | Racemic 3-aryl alkanoic acid esters | Hydrolysis | >94% |

Chiral Resolution Techniques for Racemic Mixtures

When a racemic mixture of this compound is synthesized, chiral resolution techniques are employed to separate the enantiomers.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.govlibretexts.org For example, derivatives of tartaric acid have proven effective for the chiral resolution of racemic amines. google.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. libretexts.orgmdpi.com Polysaccharide-based CSPs are commonly used for the resolution of α-amino acid esters. mdpi.com The separation is based on the differential interactions of the enantiomers with the chiral selector of the CSP. Derivatization of the amino group, for instance, by forming a benzophenone (B1666685) imine, can enhance the resolution on certain CSPs. researchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones.

Elucidation of Reaction Pathways and Transition State Analysis

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating reaction pathways and analyzing transition states in asymmetric catalysis.

For rhodium-catalyzed asymmetric amination reactions, DFT calculations have helped to understand the origin of enantioselectivity. acs.org Mechanistic studies, combining experimental and computational approaches, have shown that for certain Rh-catalyzed allylic aminations, the reaction proceeds under Curtin-Hammett conditions, where the relative rates of reaction of rapidly equilibrating intermediates determine the product distribution. wayne.eduacs.org Isotopic labeling experiments can further establish whether the nucleophilic attack occurs via an inner-sphere or outer-sphere mechanism. wayne.edu

In the context of C-H amination reactions catalyzed by rhodium, mechanistic studies have investigated the formation of metal nitrenoid species and their subsequent insertion into C-H bonds. ibs.re.kr DFT calculations and kinetic studies can help determine the rate-limiting step of the catalytic cycle, which is crucial for catalyst improvement. ibs.re.krspringernature.com

Table 3: Investigated Mechanistic Aspects of Related Reactions

| Reaction | Method of Investigation | Key Findings |

|---|---|---|

| Rh-catalyzed Asymmetric Allylic Amination | DFT, Kinetic Experiments, Isotopic Labeling | Dynamic kinetic asymmetric transformation, outer-sphere nucleophilic attack. wayne.edu |

| Rh-catalyzed Direct C-H Amination | DFT, Kinetic Studies | Stepwise pathway via a Rh(V)-nitrenoid intermediate. ibs.re.kr |

Catalytic Cycle Analysis and Role of Specific Catalysts in Reaction Outcomes

The synthesis of this compound is predominantly accomplished via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction forms the crucial carbon-nitrogen bond between an aryl halide (or triflate) and the secondary amine, ethyl 2-(methylamino)propionate. The catalytic cycle, illustrated in Figure 1, is a well-established sequence of elementary steps involving a palladium catalyst, typically supported by phosphine (B1218219) ligands.

The Catalytic Cycle:

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (e.g., bromobenzene) to a coordinatively unsaturated Pd(0) complex. This step is often the rate-determining step, particularly with less reactive aryl chlorides. The palladium center is oxidized from Pd(0) to Pd(II), forming an arylpalladium(II) halide complex. nih.govwikipedia.orglibretexts.org

Amine Coordination and Deprotonation: The secondary amine, ethyl 2-(methylamino)propionate, then coordinates to the arylpalladium(II) complex. In the presence of a base (e.g., sodium tert-butoxide), the amine is deprotonated to form a more nucleophilic amido ligand, resulting in a palladium amido complex. wikipedia.orglibretexts.org

Reductive Elimination: The final and product-forming step is the reductive elimination from the palladium amido complex. This step forms the desired C-N bond of this compound and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

Role of Specific Catalysts:

The choice of catalyst, particularly the phosphine ligand coordinated to the palladium center, is critical in determining the efficiency and outcome of the reaction. The ligand influences the catalyst's stability, activity, and selectivity.

Sterically Hindered Ligands: Ligands such as BrettPhos and RuPhos are known to be highly effective. rug.nl Their steric bulk promotes the formation of monoligated palladium species, which are believed to be more active in the catalytic cycle. This can lead to faster reaction rates and the ability to couple less reactive aryl chlorides. wikipedia.org

Bidentate Phosphine Ligands: Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEphos have also been successfully employed. mit.edu These ligands can form stable chelate complexes with palladium, which can influence the geometry of the intermediates and the rate of reductive elimination. The choice between monodentate and bidentate ligands often depends on the specific substrates and desired reaction conditions.

The selection of the appropriate catalyst system is crucial for achieving high yields and minimizing side reactions, such as hydrodehalogenation of the aryl halide or β-hydride elimination from the amido complex. wikipedia.org

Kinetic Profiling and Reaction Rate Determinations

The kinetic profile of the Buchwald-Hartwig amination for the synthesis of compounds like this compound is complex and highly dependent on the specific reaction conditions, including the choice of catalyst, base, and solvent.

Kinetic studies on similar amination reactions have revealed that the rate-limiting step can vary. nih.gov For electron-rich aryl bromides, reductive elimination is often the slowest step, while for electron-deficient aryl bromides or aryl chlorides, oxidative addition can be rate-determining. organic-chemistry.org

Detailed kinetic isotope effect (KIE) studies on related systems have provided deeper insights into the mechanism. nih.gov For instance, the absence of a significant primary nitrogen KIE in some cases suggests that C-N bond formation is not the rate-limiting step.

For the specific synthesis of this compound, a comprehensive kinetic study would be necessary to determine the precise rate law and identify the rate-determining step under specific industrial conditions. This would involve systematically varying the concentrations of reactants, catalyst, and ligand, and monitoring the reaction progress over time, for example, by using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization of reaction parameters and consideration of scale-up challenges.

Refinement of Reaction Conditions for Maximized Yields and Purity

To maximize the yield and purity of the final product, several reaction parameters must be meticulously refined.

| Parameter | Optimization Considerations | Potential Impact on Yield and Purity |

| Catalyst Loading | Reducing the amount of palladium catalyst is crucial for cost-effectiveness and minimizing residual metal in the final product. | Lower loading may require longer reaction times or higher temperatures. Too low a concentration can lead to incomplete conversion. |

| Ligand-to-Metal Ratio | The optimal ratio is critical for catalyst stability and activity. | An excess of ligand can inhibit the reaction, while an insufficient amount can lead to catalyst decomposition and lower yields. |

| Base | The choice and amount of base (e.g., sodium tert-butoxide, potassium carbonate) affect the deprotonation of the amine and can influence the rate of side reactions. | Stronger bases can accelerate the reaction but may also promote side reactions if not carefully controlled. |

| Solvent | The solvent (e.g., toluene, dioxane) must be chosen to ensure solubility of all components and should be suitable for the reaction temperature. | Solvent polarity can influence the reaction rate and catalyst stability. |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and the formation of impurities. | Optimization is required to find a balance between reaction rate and product purity. |

| Reaction Time | Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize yield and minimize byproduct formation. | Insufficient time leads to incomplete conversion, while prolonged reaction times can increase the formation of degradation products. |

A Design of Experiments (DoE) approach can be systematically employed to investigate the interplay between these variables and identify the optimal conditions for large-scale production.

Green Chemistry Principles in Synthetic Route Development

Incorporating green chemistry principles into the synthesis of this compound is essential for developing a sustainable and environmentally responsible process.

Key green chemistry considerations include:

Atom Economy: The Buchwald-Hartwig amination generally has a high atom economy, as most atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Replacing hazardous solvents like dioxane with greener alternatives such as anisole (B1667542) or cyclopentyl methyl ether (CPME) should be explored. The feasibility of performing the reaction in a solvent-free (neat) condition could also be investigated.

Energy Efficiency: Optimizing the reaction temperature and time to minimize energy consumption is a key goal. The use of highly active catalysts that allow for lower reaction temperatures contributes significantly to energy efficiency.

Catalyst Recovery and Recycling: Developing methods for the recovery and reuse of the expensive palladium catalyst is a major focus of green process development. This can involve using heterogeneous catalysts or developing effective methods for removing and recycling the homogeneous catalyst from the reaction mixture.

Renewable Feedstocks: While the core reactants are currently derived from petrochemical sources, future research could explore the use of bio-based starting materials.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of Ethyl 2-(methyl(phenyl)amino)propionate, offering detailed insights into the hydrogen and carbon framework of the molecule.

The ¹H and ¹³C NMR spectra provide the primary evidence for the molecular structure. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, and the coupling patterns in ¹H NMR reveal the proximity of neighboring protons.

Proton (¹H) NMR: The ¹H NMR spectrum is characterized by distinct signals corresponding to the ethyl, propionate (B1217596), N-methyl, and phenyl groups. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.2-6.7 ppm). The methine proton (CH) of the propionate group is expected to be a quartet, coupled to the adjacent methyl protons. The N-methyl protons would appear as a singlet, while the ethyl group would present as a quartet (CH₂) and a triplet (CH₃).

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing significantly downfield (around 173 ppm). Aromatic carbons resonate in the δ 113-148 ppm range. The aliphatic carbons, including the methine, N-methyl, and ethyl carbons, are found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Interpretation |

| Phenyl-H (ortho) | ~6.8 | d | ~117.0 | Protons on carbons adjacent to the nitrogen-substituted carbon. |

| Phenyl-H (meta) | ~7.2 | t | ~129.0 | Protons on carbons meta to the nitrogen substituent. |

| Phenyl-H (para) | ~6.7 | t | ~113.0 | Proton on the carbon opposite the nitrogen substituent. |

| Phenyl-C (ipso) | - | s | ~148.0 | Carbon directly attached to the nitrogen atom. |

| Propionate-CH | ~4.2 | q | ~55.0 | Methine proton, coupled to the adjacent methyl group. |

| Propionate-CH₃ | ~1.4 | d | ~16.0 | Methyl group of the propionate moiety, coupled to the methine. |

| N-CH₃ | ~2.9 | s | ~35.0 | N-methyl group protons, appearing as a singlet. |

| Ethyl-CH₂ | ~4.1 | q | ~61.0 | Methylene group of the ethyl ester, coupled to the ethyl's methyl. |

| Ethyl-CH₃ | ~1.2 | t | ~14.0 | Methyl group of the ethyl ester, coupled to the methylene. |

| Carbonyl C=O | - | s | ~173.0 | Ester carbonyl carbon, highly deshielded. |

To unambiguously confirm the atomic connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings. For this compound, COSY would show correlations between the methine CH and the propionate CH₃, and between the ethyl CH₂ and the ethyl CH₃, confirming the propionate and ethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would link each proton signal to its corresponding carbon signal in the table above, for instance, connecting the signal at ~4.2 ppm to the carbon at ~55.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the N-methyl protons to the ipso-carbon of the phenyl ring and the methine carbon, as well as the ethyl CH₂ protons to the ester carbonyl carbon, definitively assembling the molecular structure.

This compound possesses a stereocenter at the second carbon of the propionate chain, meaning it exists as a pair of enantiomers. Standard NMR cannot distinguish between enantiomers. To determine enantiomeric purity, chiral auxiliaries are used.

Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid, is an enantiomerically pure reagent that reacts with the analyte to form a mixture of diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the quantification of each enantiomer.

Chiral Solvating Agents (CSAs) and Shift Reagents: CSAs, like chiral crown ethers or cyclodextrins, form non-covalent diastereomeric complexes with the enantiomers. researchgate.netunipi.it This interaction induces small but measurable differences in the chemical shifts of the enantiomers, a phenomenon known as enantiomeric discrimination. unipi.itmst.edu For amino acid esters, chiral aluminum complexes or macrocyclic agents can be effective for creating these separable signals in the ¹H NMR spectrum. mst.eduibs.re.kr

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing crucial information about the functional groups present.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.

The spectrum is dominated by a strong absorption band for the ester carbonyl (C=O) stretch. Other characteristic peaks include C-H stretching from the aromatic and aliphatic groups, C-N stretching of the tertiary amine, and C-O stretching from the ester linkage. The presence of aromatic C=C stretching bands further confirms the phenyl group.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Medium |

| 2980-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Medium-Strong |

| ~1735 | C=O Stretch | Ester Carbonyl | Strong |

| 1600, 1500 | C=C Stretch | Aromatic Ring | Medium |

| ~1370 | C-N Stretch | Tertiary Amine | Medium |

| 1250-1150 | C-O Stretch | Ester | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

The electronic absorption properties of this compound are primarily dictated by the N-methylaniline moiety, which acts as the principal chromophore. A chromophore is a part of a molecule responsible for its color, which in the case of UV-Vis spectroscopy, refers to the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV light by the N-methylaniline chromophore promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the electronic transitions are expected to be similar to those of N-methylaniline. The propionate group is not expected to significantly alter the primary absorption bands of the N-methylaniline chromophore, as it does not possess significant conjugation with the aromatic ring. The expected UV absorption data, based on the N-methylaniline chromophore, is summarized in the table below.

| Chromophore | Expected λmax (nm) | Type of Transition |

| N-methylaniline | ~250 - 300 | π → π* |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C12H17NO2. The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent isotopes.

Based on the molecular formula, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value, when determined by HRMS, would be expected to be very close to the theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

| Molecular Formula | Theoretical Exact Mass (Monoisotopic) |

| C12H17NO2 | 207.12593 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Insights

Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, usually ion selection followed by fragmentation and then mass analysis of the fragments. This technique provides valuable information about the structure of a molecule by observing its fragmentation pattern. For this compound, the fragmentation in positive ion mode would likely proceed through several key pathways.

Upon ionization, the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID). The fragmentation is likely to be initiated at the ester and amine functionalities. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group from the ester and cleavage of the bond between the alpha-carbon and the amino group. nih.gov

Predicted Fragmentation Pathways:

Loss of ethanol (B145695) (C2H5OH): A common fragmentation for ethyl esters, leading to the formation of an acylium ion.

Cleavage of the Cα-N bond: This would lead to the formation of a resonance-stabilized N-methylaniline cation.

Loss of the ethyl group (•C2H5): Fragmentation of the ester leading to a radical cation.

Decarboxylation: Loss of CO2 from a fragment ion.

The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are presented in the table below.

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z |

| 208.1332 | [M+H - C2H5OH]⁺ | 162.0813 |

| 208.1332 | [C6H5N(CH3)CH(CH3)]⁺ | 134.1021 |

| 208.1332 | [M+H - •C2H5]⁺ | 179.1103 |

| 162.0813 | [M+H - C2H5OH - CO]⁺ | 134.0864 |

Development of Derivatization Strategies for Enhanced MS Sensitivity and Selectivity

For certain analyses, particularly in complex matrices or at very low concentrations, derivatization of the target analyte can significantly enhance its detection by mass spectrometry. Derivatization involves chemically modifying the analyte to improve its ionization efficiency, chromatographic separation, or to introduce a specific fragmentation pattern. nih.govrsc.org

For this compound, which contains a secondary amine, derivatization strategies could target this functional group. For instance, acylation with reagents that introduce a permanently charged moiety can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry. mdpi.com This is particularly useful for improving the limits of detection in quantitative studies.

Another approach could involve derivatization of the ester group, although this is less common for enhancing positive ion mode ESI. However, if analyzing in negative ion mode, derivatization to a more acidic species could be beneficial. The choice of derivatization reagent would depend on the specific analytical goals, such as whether the aim is to improve sensitivity, selectivity, or to enable chiral separation.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

Currently, there is no publicly available single-crystal X-ray structure for this compound. Therefore, a definitive analysis of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, cannot be presented.

For comparative purposes, the crystal structures of related but more complex molecules, such as N-(haloacetyl)-L-phenylalanyl-L-phenylalanine ethyl esters, have been determined. iucr.org These structures reveal details about the conformation of the peptide backbone and the packing of the molecules in the crystal lattice, which are stabilized by hydrogen bonding. However, due to the significant structural differences, direct extrapolation of these conformational details to the much simpler this compound molecule would be speculative. The determination of the crystal structure of the title compound would be a valuable contribution to the field, providing precise information on its three-dimensional arrangement in the solid state.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular and Crystal Structure Elucidation

The determination of the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is most reliably achieved through single-crystal X-ray diffraction. This powerful analytical technique provides unequivocal information regarding bond lengths, bond angles, and torsion angles, which define the molecular conformation. Furthermore, SC-XRD reveals the packing of molecules within the crystal lattice, governed by intermolecular forces.

Despite extensive searches, no crystallographic information file (CIF) or related publications detailing the crystal structure of this compound could be located. Therefore, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound remain unknown.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not Reported |

| Space Group | Not Reported |

| a (Å) | Not Reported |

| b (Å) | Not Reported |

| c (Å) | Not Reported |

| α (°) | Not Reported |

| β (°) | Not Reported |

| γ (°) | Not Reported |

| Volume (ų) | Not Reported |

| Z | Not Reported |

| Calculated Density (g/cm³) | Not Reported |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Packing

Without the crystal structure, a detailed and experimentally verified analysis of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing of this compound is not possible. A theoretical assessment would suggest the potential for weak C-H···O hydrogen bonds involving the ester functionality and possible π-π stacking interactions between the phenyl rings of adjacent molecules. However, the specific geometry and significance of these interactions remain speculative in the absence of empirical data.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Assessment of Non-Covalent Interactions

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | Not Determined |

| C···H/H···C | Not Determined |

| O···H/H···O | Not Determined |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is employed to study the electronic structure of many-body systems, such as atoms and molecules. DFT calculations are instrumental in predicting a wide array of molecular properties, from geometric parameters to spectroscopic signatures, by approximating the exchange-correlation energy that accounts for electron-electron interactions.

The initial and most critical step in computational analysis is determining the most stable three-dimensional arrangement of a molecule's atoms, known as geometry optimization. This process computationally identifies the lowest energy structure on the potential energy surface. researchgate.net For a flexible molecule like Ethyl 2-(methyl(phenyl)amino)propionate, which possesses several rotatable bonds, a simple optimization is insufficient. A thorough conformational search must be conducted to explore the various spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-N bond and bonds within the ethyl ester group. nih.gov

This search is typically performed using molecular mechanics force fields initially to generate a wide range of possible conformers, followed by more accurate DFT re-optimizations on the most promising low-energy candidates. nih.govresearchgate.net Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G(d) are commonly used to refine these structures and accurately calculate their relative energies. researchgate.netacs.org The goal is to locate the global minimum—the most stable conformer—which is essential for the accurate prediction of all other molecular properties.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com According to frontier molecular orbital theory, the HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. researchgate.net Conversely, the LUMO is the orbital that most readily accepts electrons, making it the site for electrophilic attack. researchgate.net

DFT calculations provide detailed visualizations and energy levels for these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich N-phenylamino group, while the LUMO would likely be distributed across the phenyl ring and the electron-withdrawing ester carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. youtube.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. researchgate.net This energy gap is also fundamental to understanding a molecule's electronic transitions and optical properties. joaquinbarroso.com

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. Higher energy corresponds to a better electron donor. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. Lower energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | Represents the chemical reactivity and stability. A smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and for identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov

The MEP map is color-coded to represent different regions of electrostatic potential. researchgate.net

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are the most likely sites for an electrophilic attack. For this compound, these would be concentrated around the electronegative oxygen atoms of the ester group.

Blue: Regions of positive potential, indicating electron-deficient areas. These are the preferred sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

By analyzing the MEP map, one can predict the molecule's reactive behavior and its intermolecular interaction patterns without needing to simulate a full chemical reaction. numberanalytics.com

A significant strength of DFT is its ability to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to an experimental FT-IR spectrum. This comparison helps confirm the molecule's structure and the accuracy of the optimized geometry. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov Comparing the calculated chemical shifts with experimental spectra is a powerful method for structural elucidation and validation. scielo.org.zaresearchgate.net

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic excitations from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max) observed experimentally. scielo.org.za

A strong correlation between the predicted and experimental spectra provides high confidence in the accuracy of the computed molecular structure and its electronic properties.

Molecular Descriptors and Topological Analysis

Molecular descriptors are numerical values that characterize specific properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies, medicinal chemistry, and drug design to predict the pharmacokinetic and pharmacodynamic behavior of compounds.

The Topological Polar Surface Area (TPSA) is a molecular descriptor defined as the sum of the surface areas of polar atoms (primarily nitrogen and oxygen) and their attached hydrogens in a molecule. numberanalytics.comnih.gov It is a crucial parameter for predicting the transport properties of drugs, such as intestinal absorption and blood-brain barrier (BBB) penetration. openeducationalberta.canumberanalytics.com Unlike calculations that require a 3D molecular structure, TPSA can be rapidly calculated from a 2D representation, making it highly efficient for screening large libraries of compounds. nih.gov

Generally, molecules with a TPSA value below 140 Ų are considered to have good oral bioavailability, while those with a TPSA below 90 Ų have a higher probability of penetrating the blood-brain barrier. researchgate.net For this compound, the calculated TPSA provides a valuable initial assessment of its potential drug-like properties.

| Compound Name | Molecular Formula | TPSA (Ų) |

|---|---|---|

| This compound | C₁₂H₁₇NO₂ | 29.54 |

Lipophilicity (LogP) and Other Physicochemical Descriptors

No experimentally determined or computationally derived values for the lipophilicity (LogP) and other specific physicochemical descriptors for this compound are present in readily accessible scientific literature. While these properties can be predicted using various software, such estimations require a dedicated computational study to ensure accuracy and context, which has not been published for this compound.

Analysis of Hydrogen Bond Acceptor/Donor Sites and Rotatable Bonds

While a theoretical analysis of the molecule's structure suggests the presence of hydrogen bond acceptors (the carbonyl oxygen, the ester oxygen, and the tertiary amine nitrogen) and a number of rotatable bonds, specific computational studies that would confirm and quantify these features are absent. For instance, the nitrogen atom's ability to act as a hydrogen bond acceptor can be influenced by steric hindrance and its electronic environment, details that would be clarified by a specific computational analysis. No public data is available regarding the precise number of hydrogen bond acceptors/donors or rotatable bonds based on computational models.

Natural Bond Orbital (NBO) Analysis for Understanding Stability, Hyperconjugation, and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. A search for scholarly articles reveals no published NBO analysis performed on this compound. Therefore, a detailed discussion of its stability based on donor-acceptor interactions between filled and unfilled orbitals cannot be provided.

Reactivity Analysis Using Quantum Chemical Descriptors

Fukui Functions and Dual Descriptor Analysis for Electrophilic and Nucleophilic Sites

Fukui functions and dual descriptor analyses are quantum chemical tools used to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. These calculations are part of specific research studies, and no such study has been published for this compound. As a result, a scientifically validated map of its reactive sites is unavailable.

Computational Modeling of Molecular Interactions

There are no published studies detailing the computational modeling of molecular interactions between this compound and other molecules, such as biological receptors or solvents. Such studies are essential for understanding its behavior in various chemical and biological systems but have not been conducted or reported for this specific compound.

Molecular Docking Simulations with Theoretical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. This information can elucidate potential mechanisms of action and help in the rational design of more potent and selective analogs.

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the methodology would involve selecting a relevant biological target. The choice of target would be guided by the therapeutic area of interest. For instance, if the compound is being investigated for its potential as a modulator of a specific enzyme or receptor, the crystal structure of that protein would be obtained from a repository like the Protein Data Bank (PDB).

The process would involve preparing the 3D structure of this compound and the target protein, followed by running docking algorithms to predict the most stable binding poses. The results are typically scored based on the predicted binding energy, with more negative values indicating a stronger interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

For structurally related compounds, molecular docking studies have been employed to rationalize experimental findings and predict binding affinities. researchgate.net For example, computational assessments of various small molecules often use docking to predict interactions with enzymes like human Cytochrome P450s (CYPs), which are crucial for drug metabolism. jscimedcentral.com Such studies can provide insights into how a compound might be metabolized or whether it could inhibit the metabolism of other drugs. jscimedcentral.com

Table 1: Illustrative Example of a Molecular Docking Data Table

The following table is a hypothetical representation of data that could be generated from a molecular docking simulation of this compound against a theoretical protein target. Note: This data is for illustrative purposes only and is not based on actual experimental results for this specific compound.

| Theoretical Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |

| Enzyme X | -7.5 | TYR 82, PHE 210 | Pi-Pi Stacking, Hydrophobic |

| Receptor Y | -6.8 | ASN 150, GLU 152 | Hydrogen Bond |

| Transporter Z | -5.9 | LEU 34, VAL 45 | Hydrophobic |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is another crucial computational technique in drug discovery. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups.

In the absence of a known 3D structure of the target protein, ligand-based pharmacophore models can be developed. This approach involves aligning a set of known active molecules and extracting the common chemical features that are essential for their biological activity. The resulting pharmacophore model can then be used as a 3D query to screen large compound libraries to identify new molecules with the potential for similar activity.

For a compound like this compound, a pharmacophore model could be constructed based on its structural features and those of other molecules with similar biological effects. The key pharmacophoric features of this compound would likely include a hydrophobic aromatic ring (the phenyl group), a hydrogen bond acceptor (the ester carbonyl oxygen), and potentially a hydrophobic region associated with the ethyl and methyl groups.

The principles of ligand-based design would involve systematically modifying the structure of this compound to enhance its fit to a derived pharmacophore model or to improve its interaction with a modeled protein active site. For instance, the substitution pattern on the phenyl ring could be altered to optimize hydrophobic or electronic interactions. Similarly, the ester group could be replaced with other functional groups to act as different hydrogen bond acceptors or to improve metabolic stability.

Table 2: Potential Pharmacophoric Features of this compound

This table outlines the potential pharmacophoric features that could be considered in a computational model of this compound.

| Feature | Description | Potential Role in Molecular Interactions |

| Aromatic Ring | The phenyl group | Can engage in pi-pi stacking or hydrophobic interactions with the target protein. |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the ester group | Can form hydrogen bonds with suitable donor groups in the active site. |

| Hydrophobic Center | The ethyl and methyl groups | Can interact with hydrophobic pockets within the binding site. |

| Tertiary Amine | The nitrogen atom | Can act as a hydrogen bond acceptor or be involved in ionic interactions if protonated. |

These computational approaches, while theoretical, are invaluable in modern medicinal chemistry for prioritizing synthetic efforts and for gaining a deeper understanding of the molecular basis of a compound's activity.

Structure Activity Relationship Sar Studies: Theoretical and Computational Approaches

Computational Elucidation of Key Structural Features Dictating Molecular Recognition and Interactions

The three-dimensional conformation and electronic properties of Ethyl 2-(methyl(phenyl)amino)propionate are critical determinants of its molecular recognition by a biological target. Computational chemistry offers a suite of tools to explore these features in detail.

Conformational Analysis: The molecule possesses several rotatable bonds, leading to a complex conformational landscape. The key torsional angles include the C-N bond between the phenyl ring and the nitrogen atom, and the bonds within the ethyl propionate (B1217596) chain. The rotation around the C-N bond, for instance, will determine the relative orientation of the phenyl ring, which can significantly impact π-π stacking or hydrophobic interactions with a receptor. Computational methods like molecular mechanics and quantum mechanics can be used to perform conformational searches and identify low-energy conformers. For analogous N-aryl systems, it has been shown that the preference for planar or perpendicular conformations can be influenced by steric and electronic factors, such as the presence of ortho substituents on the aryl ring plos.org.

Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are crucial for understanding intermolecular interactions. The nitrogen atom of the N-methylamino group and the oxygen atoms of the ester group are potential hydrogen bond acceptors. The phenyl ring can engage in various non-covalent interactions. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed insights into these electronic properties.

Pharmacophore Modeling: Based on the identified key structural features of low-energy conformers, a pharmacophore model can be constructed. This model defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings that are theoretically necessary for binding to a target.

A hypothetical table of key structural features and their potential roles in molecular recognition is presented below.

| Structural Feature | Potential Role in Molecular Recognition | Computational Method for Analysis |

| Phenyl Ring | Hydrophobic interactions, π-π stacking, cation-π interactions. | Molecular Mechanics, Quantum Mechanics (for electronic properties). |

| N-Methyl Group | Steric influence on the conformation of the N-phenyl group, potential for hydrophobic interactions. | Conformational Analysis (Molecular Mechanics, DFT). |

| Ester Group (Carbonyl) | Hydrogen bond acceptor, dipole-dipole interactions. | Molecular Electrostatic Potential (MEP) Mapping (DFT). |

| Ester Group (Ethyl) | Hydrophobic interactions, influence on solubility. | Calculation of LogP and other physicochemical properties. |

| Chiral Center (α-carbon) | Stereospecific interactions with the binding site. | Molecular Docking, Chiral-specific synthesis and testing. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activity. longdom.orgcreative-biolabs.com For this compound, a theoretical QSAR study would involve designing a virtual library of analogues and predicting their activity based on calculated molecular descriptors.

The general workflow for a theoretical QSAR study would be:

Generation of a Virtual Library: Create a set of virtual analogues by systematically modifying different parts of the this compound scaffold (e.g., substituents on the phenyl ring, variation of the ester alkyl chain).

Calculation of Molecular Descriptors: For each analogue, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D Descriptors: Molecular weight, logP, pKa.

2D Descriptors: Topological indices, connectivity indices, 2D pharmacophore fingerprints.

3D Descriptors: Molecular shape indices, steric parameters (e.g., Verloop parameters), descriptors from CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis).

Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest, a mathematical model is built to correlate the descriptors with a hypothetical activity endpoint.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

A hypothetical QSAR model for a series of N-aryl amino acid ester analogues might take the following form:

pIC50 = c0 + c1(AlogP) + c2(Topological_Polar_Surface_Area) + c3*(Dipole_Moment) + ...

Studies on other N-aryl derivatives have highlighted the importance of descriptors like AlogP98, Wiener index, and dipole moment in describing their bioactivity. nih.govmdpi.com

The following table illustrates the types of descriptors that could be theoretically important for the QSAR of this compound analogues.

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Hydrophobicity | AlogP, ClogP | Membrane permeability, hydrophobic interactions with the target. |

| Electronic | Dipole Moment, Partial Charges | Electrostatic interactions, hydrogen bonding capacity. |

| Steric/Topological | Molar Refractivity, Shape Indices | Fit within the binding pocket, steric hindrance. |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Reactivity, charge transfer interactions. |

Influence of Substituent Effects on Theoretical Interaction Profiles

The electronic and steric properties of substituents on the phenyl ring of this compound can profoundly influence its interaction profile. Computational methods can be employed to systematically study these effects.

Electronic Effects: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring will alter the electron density distribution of the entire molecule. This can affect:

The basicity of the nitrogen atom.

The strength of hydrogen bonds formed by the ester group.

The propensity of the phenyl ring to engage in π-stacking or cation-π interactions.

DFT calculations can be used to quantify these effects by calculating parameters such as the Hammett constants (σ), atomic charges, and MEPs for a series of substituted analogues.

Steric Effects: The size and position of substituents on the phenyl ring can impose steric constraints, influencing the preferred conformation of the molecule and its ability to fit into a binding pocket. Ortho-substituents, in particular, can force the phenyl ring to adopt a non-planar conformation relative to the amino propionate moiety, which could be either beneficial or detrimental to binding.

The following table provides a theoretical overview of how different substituents might influence the interaction profile.

| Substituent Type | Position on Phenyl Ring | Predicted Effect on Interaction Profile |

| Electron-Donating (e.g., -OCH3, -CH3) | Para | Increased electron density on the phenyl ring, potentially enhancing π-stacking interactions. |

| Electron-Withdrawing (e.g., -CN, -NO2) | Para | Decreased electron density, potentially favoring interactions with electron-rich residues. |

| Halogens (e.g., -F, -Cl) | Any | Can form halogen bonds, alter lipophilicity and electronic properties. |

| Bulky Groups (e.g., -tBu) | Ortho | Induce a twisted conformation, potentially leading to selective interactions or steric clashes. |

Rational Design Principles for Analogues based on Computational SAR Insights

The insights gained from computational elucidation of key structural features, QSAR modeling, and the study of substituent effects can be integrated to establish rational design principles for novel analogues of this compound. patsnap.com The goal is to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Bioisosteric Replacements: Based on the understanding of key interactions, parts of the molecule can be replaced with bioisosteres to improve properties. For example, the ethyl ester could be replaced with other groups like amides or small heterocyclic rings to modulate metabolic stability and hydrogen bonding capacity.

Scaffold Hopping: If the core scaffold presents limitations, computational methods can be used to search for new scaffolds that maintain the essential pharmacophoric features while offering improved properties.

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking and molecular dynamics simulations can be used to design analogues that have an improved fit and stronger binding interactions with the active site. patsnap.com

The following table outlines some rational design strategies based on hypothetical computational insights.

| Design Strategy | Rationale based on Computational SAR | Example Modification |

| Enhance Hydrophobic Interactions | QSAR model indicates a positive correlation with LogP. | Introduce lipophilic substituents on the phenyl ring. |

| Improve Hydrogen Bonding | Pharmacophore model identifies an unmet hydrogen bond acceptor site. | Replace the ethyl ester with a group capable of forming stronger hydrogen bonds. |

| Increase Selectivity | Docking studies reveal steric clashes with an off-target. | Introduce bulky substituents to prevent binding to the off-target. |

| Modulate Conformation | Conformational analysis suggests a specific torsional angle is optimal for activity. | Introduce ortho-substituents on the phenyl ring to lock the desired conformation. |

ChemInformatics and Data Mining for SAR Discovery

Cheminformatics and data mining techniques can be powerful tools for discovering SAR from large datasets of chemical structures and biological activities. While specific data for this compound may not be available, these methods can be applied to broader datasets of structurally related compounds.

Similarity Searching: Starting with the structure of this compound, large chemical databases can be searched for compounds with similar structural features. The biological activities of these "neighboring" compounds can provide initial clues about the potential targets and SAR of the query molecule.

Clustering and Classification: A large virtual library of analogues can be clustered based on structural similarity. If activity data (even hypothetical) is available, classification models (e.g., recursive partitioning, k-nearest neighbors) can be built to distinguish between active and inactive compounds, thereby identifying key structural determinants of activity.

Matched Molecular Pair Analysis (MMPA): This technique involves identifying pairs of compounds that differ by a single, well-defined structural transformation. By analyzing the change in activity associated with this transformation across many pairs, one can derive rules about the SAR of specific functional groups. For instance, analyzing pairs where a hydrogen atom on the phenyl ring is replaced by a fluorine atom can quantify the effect of this substitution on activity.

The following table summarizes how cheminformatics approaches could be theoretically applied.

| Cheminformatics Technique | Application to SAR Discovery | Expected Outcome |

| Similarity Searching | Identify known compounds with similar structures. | Initial hypotheses about potential biological targets and activities. |

| Substructure Searching | Find all compounds in a database containing the N-methyl-N-phenylamino propionate scaffold. | A focused set of compounds for further SAR analysis. |

| Clustering | Group a virtual library of analogues based on structural descriptors. | Identification of distinct structural classes with potentially different activity profiles. |

| Matched Molecular Pair Analysis | Analyze the effect of small chemical modifications on predicted activity. | Quantitative rules for optimizing potency through specific structural changes. |

Derivatization Chemistry and Its Applications in Analytical and Synthetic Methodologies

Development of Novel Derivatizing Agents for Ethyl 2-(methyl(phenyl)amino)propionate

The secondary amine in this compound is the primary target for derivatization. Reagents that react with primary and secondary amines are well-suited for this purpose. Chloroformate reagents, for example, react with primary and secondary amines to form carbamates, which are more amenable to gas chromatography (GC) analysis. phenomenex.com

For chiral analysis, a variety of chiral derivatizing agents (CDAs) have been developed to react with amines and alcohols. These enantiomerically pure reagents convert a pair of enantiomers into a pair of diastereomers, which can then be distinguished by chromatographic or spectroscopic methods. wikipedia.org Notable examples applicable to the secondary amine of this compound include:

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) : This agent reacts with both primary and secondary amino acids, making it suitable for derivatizing the target compound. actascientific.com

Pentafluorobenzoyl chloride (PFBCI) : This reagent is highly reactive with secondary amines and creates derivatives that are extremely sensitive for electron capture detection (ECD) in gas chromatography. researchgate.net

α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl or Mosher's acid chloride) : A classic CDA used extensively for determining the enantiomeric purity and absolute configuration of alcohols and amines via Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Dansyl Chloride : This reagent is widely used to create fluorescent derivatives for high-performance liquid chromatography (HPLC) analysis, significantly improving detection sensitivity. creative-proteomics.com

The development of these agents focuses on achieving rapid and complete reactions, producing stable derivatives, and introducing moieties that enhance detectability (e.g., fluorophores, chromophores, or halogen atoms). researchgate.netmdpi.com

Table 1: Selected Derivatizing Agents for this compound

| Derivatizing Agent | Target Functional Group | Analytical Application | Benefit |

| Propyl Chloroformate | Secondary Amine | Gas Chromatography (GC) | Forms stable carbamate, increases volatility. phenomenex.com |

| Pentafluorobenzoyl chloride (PFBCI) | Secondary Amine | GC with Electron Capture Detection (GC-ECD) | High sensitivity for trace analysis. researchgate.netmdpi.com |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | High-Performance Liquid Chromatography (HPLC) | Introduces a UV-active chromophore. mdpi.comresearchgate.net |

| Dansyl Chloride | Secondary Amine | HPLC with Fluorescence Detection | Forms highly fluorescent derivative, enhances sensitivity. creative-proteomics.com |

| Mosher's Acid Chloride (MTPA-Cl) | Secondary Amine | Nuclear Magnetic Resonance (NMR) Spectroscopy | Forms diastereomers for enantiomeric purity determination. researchgate.net |

Strategies for Enhancing Chromatographic Separation and Detection Efficiency via Derivatization

Derivatization is a key strategy to overcome challenges in the chromatographic analysis of compounds like this compound. The primary goals are to improve volatility for GC and enhance detectability for both GC and HPLC. researchgate.netresearchgate.net

For Gas Chromatography (GC): The inherent polarity of the amine group in this compound can lead to poor peak shape and adsorption on the GC column. Derivatization techniques such as acylation or the use of chloroformates convert the polar N-H group into a less polar, more volatile derivative (e.g., an amide or carbamate). researchgate.netresearchgate.net This transformation results in:

Increased Volatility : Allowing the compound to be analyzed at lower temperatures without thermal degradation. researchgate.net

Improved Peak Shape : Reducing tailing and leading to sharper, more symmetrical peaks for better resolution and quantification.

Enhanced Detector Response : Introducing halogenated groups (e.g., from PFBCI) makes the derivative highly sensitive to Electron Capture Detection (ECD), enabling trace-level analysis. researchgate.netmdpi.com

For High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is primarily used to improve detection. chromatographyonline.com Since this compound lacks a strong native chromophore or fluorophore, its detection at low concentrations using UV-Vis or fluorescence detectors is challenging. creative-proteomics.com Pre-column or post-column derivatization with reagents that attach a light-absorbing or fluorescent tag dramatically increases sensitivity. actascientific.comchromatographyonline.com

UV-Vis Detection : Reagents like FMOC-Cl attach a moiety with strong UV absorbance, allowing for sensitive detection. mdpi.com

Fluorescence Detection : Attaching a fluorescent tag, such as a dansyl group, can lower detection limits by several orders of magnitude, as fluorescence is a more sensitive detection method than absorbance. creative-proteomics.com

Mass Spectrometry (MS) Detection : Derivatization can improve ionization efficiency in LC-MS by introducing a group with high proton affinity, leading to a stronger signal. nih.gov

Mechanistic Studies of Derivatization Reactions

The most common derivatization reactions for the secondary amine in this compound involve nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride. youtube.comchemguide.co.uk

The general mechanism proceeds in two main stages:

Nucleophilic Addition : The lone pair of electrons on the nitrogen atom of the secondary amine attacks the partially positive carbonyl carbon of the acid chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen. chemguide.co.ukyoutube.com

Elimination : The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chlorine atom, being a good leaving group, is eliminated as a chloride ion. youtube.comchemguide.co.uk

Finally, a base (often an excess of the amine itself or an added non-nucleophilic base like triethylamine) removes the proton from the nitrogen atom to neutralize the positive charge, yielding the final stable amide product and a salt (e.g., triethylammonium chloride). commonorganicchemistry.com This rapid and generally quantitative reaction makes it highly reliable for analytical purposes. nih.gov

Application of Derivatization in Enantiomeric Purity Determination by Spectroscopic Methods

Spectroscopic methods like NMR are powerful for structural elucidation but cannot distinguish between enantiomers, as enantiomers have identical spectra in an achiral environment. wikipedia.org Derivatization with a chiral derivatizing agent (CDA) overcomes this limitation by converting the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. wikipedia.orgnih.gov

For this compound, this is achieved by reacting the racemic mixture with a single, pure enantiomer of a CDA, such as (R)-Mosher's acid chloride.

(R)-Ethyl 2-(methyl(phenyl)amino)propionate + (R)-Mosher's acid chloride → (R,R)-diastereomer

(S)-Ethyl 2-(methyl(phenyl)amino)propionate + (R)-Mosher's acid chloride → (S,R)-diastereomer

These resulting diastereomeric amides will exhibit different chemical shifts in their NMR spectra, particularly for protons or other nuclei (like ¹⁹F if a fluorine-containing CDA is used) near the newly formed chiral center. acs.orgrsc.org By integrating the distinct signals corresponding to each diastereomer, their relative ratio can be calculated with high accuracy. This ratio directly reflects the enantiomeric purity (or enantiomeric excess, ee) of the original this compound sample. wikipedia.orgresearchgate.net This method is absolute and does not depend on optical rotation measurements. researchgate.net

Applications of Ethyl 2 Methyl Phenyl Amino Propionate in Complex Organic Synthesis and Material Science Precursors

Role as a Chiral Building Block in Natural Product Synthesis